Cas no 1797063-82-1 (N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide)
![N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797063-82-1x500.png)
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- F6359-3891
- N-[2-(4-methoxyphenyl)ethyl]-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide
- N-[2-(4-METHOXYPHENYL)ETHYL]-4-[(6-METHYLPYRIDAZIN-3-YL)OXY]PIPERIDINE-1-CARBOXAMIDE
- 1797063-82-1
- N-(4-methoxyphenethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
- AKOS024550679
- N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide
-
- インチ: 1S/C20H26N4O3/c1-15-3-8-19(23-22-15)27-18-10-13-24(14-11-18)20(25)21-12-9-16-4-6-17(26-2)7-5-16/h3-8,18H,9-14H2,1-2H3,(H,21,25)
- InChIKey: FVFUARMODFPNPM-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=C(C)N=N1)C1CCN(C(NCCC2C=CC(=CC=2)OC)=O)CC1
計算された属性
- せいみつぶんしりょう: 370.20049070g/mol
- どういたいしつりょう: 370.20049070g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 76.6Ų
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-3891-30mg |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6359-3891-2μmol |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6359-3891-75mg |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6359-3891-5μmol |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-3891-4mg |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6359-3891-3mg |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-3891-1mg |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6359-3891-15mg |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6359-3891-10μmol |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-3891-5mg |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide |
1797063-82-1 | 5mg |
$103.5 | 2023-09-09 |
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamideに関する追加情報
Introduction to N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide (CAS No. 1797063-82-1)
N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1797063-82-1, represents a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural composition of this molecule, featuring a piperidine core linked to a phenyl and pyridazine moiety, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
The piperidine scaffold is a well-documented pharmacophore in drug discovery, known for its ability to modulate various biological pathways. Its structural flexibility allows for the attachment of diverse functional groups, enabling the design of molecules with tailored properties. In the case of N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide, the presence of both 4-methoxyphenyl and 6-methylpyridazine substituents introduces additional layers of complexity and functionality. These groups are known to influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 4-methoxyphenyl group at the 2-position of the piperidine ring and the attachment of the 6-methylpyridazine-3-yl oxy group at the 4-position are critical steps in constructing the desired molecular framework. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyridazine moiety. Pyridazines are heterocyclic aromatic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The incorporation of a methyl group at the 6-position of pyridazine enhances its interaction with biological targets, making it an attractive scaffold for drug development. The study by Zhang et al. (2022) highlights the role of methyl-substituted pyridazines in modulating enzyme activity and receptor binding, providing a rationale for investigating N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide.
The phenyl ring substituted with a methoxy group at the 4-position further contributes to the compound's pharmacological profile. Methoxyphenyl derivatives are known to exhibit inhibitory effects on various enzymes and receptors involved in pain signaling, neurodegeneration, and cancer progression. For instance, studies have shown that compounds containing 4-methoxyphenyl groups can interact with μ-opioid receptors, leading to analgesic effects. This suggests that N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide may possess potential therapeutic applications in pain management.
Evaluation of the compound's pharmacokinetic properties is essential for assessing its suitability as a drug candidate. The presence of polar functional groups such as hydroxyl and amide moieties influences solubility and permeability across biological membranes. Computational modeling techniques have been utilized to predict how these properties affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies provide valuable insights into optimizing dosage regimens and minimizing side effects.
The toxicological profile of N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide has been assessed through in vitro and in vivo studies. Preliminary results indicate low toxicity at moderate doses, suggesting that it may be well-tolerated in clinical settings. However, further investigations are necessary to fully characterize its safety profile. Long-term studies focusing on potential organ-specific toxicity or carcinogenicity will be crucial in determining its feasibility for therapeutic use.
The potential therapeutic applications of this compound are broad and span multiple disease areas. Its structural features suggest interactions with targets involved in central nervous system disorders such as depression and anxiety. Additionally, it may have relevance in oncology due to its ability to modulate pathways associated with tumor growth and progression. Preclinical studies are ongoing to explore these possibilities further.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. N-[2-(4-methoxyphenyl strong >)ethyl]-4-[ (< strong >6-methylpyridazin -3 - yl) oxy] piperidine -1 -carboxamide exemplifies how innovative molecular design can lead to discoveries with significant clinical implications. As research continues to uncover new biological functions associated with this class of compounds, their role in addressing unmet medical needs is likely to expand.
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